molecular formula C11H7F2NO2 B12941700 Methyl 7,8-difluoroquinoline-3-carboxylate

Methyl 7,8-difluoroquinoline-3-carboxylate

Cat. No.: B12941700
M. Wt: 223.17 g/mol
InChI Key: XVFYXVGPXMEIAL-UHFFFAOYSA-N
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Description

Methyl 7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Skraup cyclization, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of methyl 7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,8-difluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and difluoro groups enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

IUPAC Name

methyl 7,8-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c1-16-11(15)7-4-6-2-3-8(12)9(13)10(6)14-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFYXVGPXMEIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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